2-(4-Propylphenyl)cyclopentan-1-one
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Overview
Description
2-(4-Propylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₄H₁₈O. It is a cyclopentanone derivative where a propylphenyl group is attached to the cyclopentanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation/hydrodeoxygenation . This reaction is typically catalyzed by solid-base catalysts such as potassium fluoride impregnated alumina, which has shown high catalytic efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of furfural over Ru/C and Al₁₁.₆PO₂₃.₇ catalysts in water as the medium . This method allows for good yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(4-Propylphenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which 2-(4-Propylphenyl)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentanone ring structure.
2-Cyclopenten-1-one: Contains a cyclopentenone ring and is used in similar applications.
4-Propylphenyl derivatives: Compounds with similar aromatic ring structures but different functional groups
Uniqueness
2-(4-Propylphenyl)cyclopentan-1-one is unique due to its specific combination of a propylphenyl group and a cyclopentanone ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-(4-propylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H18O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13H,2-6H2,1H3 |
InChI Key |
IUDYOIQJXMDCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCC2=O |
Origin of Product |
United States |
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